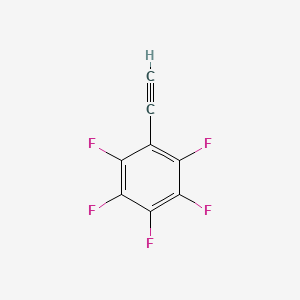
Pentafluorophenylacetylene
Overview
Description
Pentafluorophenylacetylene is an organic compound with the molecular formula C₈HF₅. It is characterized by the presence of a phenyl ring substituted with five fluorine atoms and an ethynyl group. This compound is notable for its unique chemical properties, which make it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Pentafluorophenylacetylene can be synthesized through several methods. One common synthetic route involves the Sonogashira cross-coupling reaction. In this method, pentafluoroiodobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires a base, such as triethylamine, and is carried out in a solvent like tetrahydrofuran at elevated temperatures .
Industrial production methods for this compound may involve similar catalytic processes but are optimized for larger-scale production. These methods ensure high yields and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Pentafluorophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in this compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.
Cycloaddition Reactions: this compound can undergo cycloaddition reactions with dienes or other alkynes to form cyclic compounds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pentafluorophenylacetylene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable reagent in organic synthesis.
Biology: this compound derivatives are used in the development of bioactive compounds and molecular probes for studying biological systems.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of pentafluorophenylacetylene in chemical reactions involves the activation of the triple bond and the phenyl ring. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the ethynyl group, facilitating nucleophilic and electrophilic attacks. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Pentafluorophenylacetylene can be compared with other fluorinated phenylacetylenes, such as trifluorophenylacetylene and hexafluorophenylacetylene. While all these compounds share similar structural features, this compound is unique due to the presence of five fluorine atoms, which significantly influence its reactivity and chemical properties. This makes it more reactive in certain substitution and addition reactions compared to its less fluorinated counterparts .
Similar compounds include:
- Trifluorophenylacetylene
- Hexafluorophenylacetylene
- This compound derivatives
These compounds are used in various applications, but this compound stands out due to its distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1-ethynyl-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXVWXHXPEARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412942 | |
| Record name | Pentafluorophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-07-6 | |
| Record name | Pentafluorophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



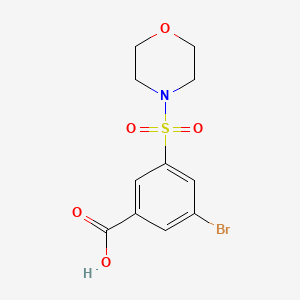
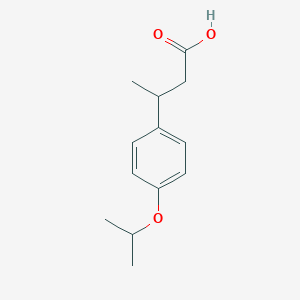
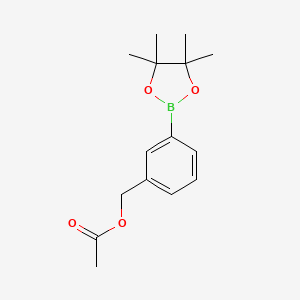

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

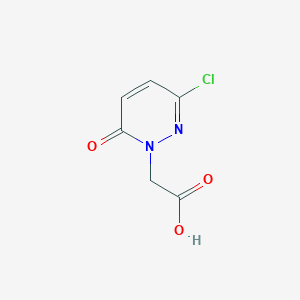
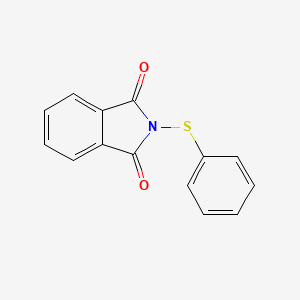
![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)


![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)
![[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B1366281.png)
